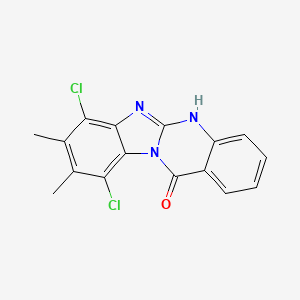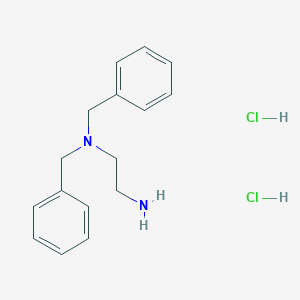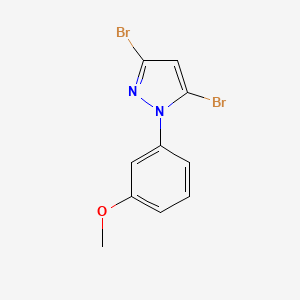
3,5-Dibromo-1-(3-methoxyphenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-(3-methoxyphenyl)pyrazole: is a chemical compound belonging to the pyrazole family, characterized by the presence of a pyrazole ring substituted with bromine atoms at positions 3 and 5, and a methoxyphenyl group at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole typically involves the bromination of 1-(3-methoxyphenyl)pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3 and 5 positions of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3,5-diamino derivative, while a Suzuki-Miyaura coupling would produce a 3,5-diaryl derivative .
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its ability to interact with various biological targets, potentially leading to the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it valuable for the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole involves its interaction with specific molecular targets. The bromine atoms and the methoxyphenyl group contribute to its binding affinity and specificity towards these targets. The compound can modulate various biological pathways, depending on the nature of the target. For example, it may inhibit enzyme activity or disrupt protein-protein interactions, leading to its observed biological effects .
Comparison with Similar Compounds
3,5-Dibromo-1H-pyrazole: Lacks the methoxyphenyl group, making it less versatile in certain applications.
3,5-Dimethyl-1-(3-methoxyphenyl)pyrazole: Substitutes bromine atoms with methyl groups, altering its reactivity and biological activity.
3,5-Dichloro-1-(3-methoxyphenyl)pyrazole: Substitutes bromine atoms with chlorine, which may affect its chemical properties and applications.
Uniqueness: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is unique due to the presence of both bromine atoms and a methoxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H8Br2N2O |
|---|---|
Molecular Weight |
331.99 g/mol |
IUPAC Name |
3,5-dibromo-1-(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C10H8Br2N2O/c1-15-8-4-2-3-7(5-8)14-10(12)6-9(11)13-14/h2-6H,1H3 |
InChI Key |
JRZJFORPBKVWKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



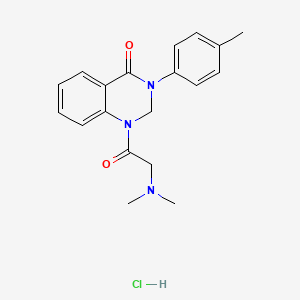
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)


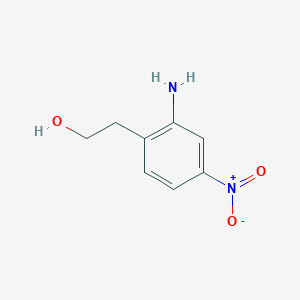
![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)


